![molecular formula C15H14O2S B1449364 Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate CAS No. 1864053-11-1](/img/structure/B1449364.png)
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate
Overview
Description
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, also known as EITA, is a compound found in the essential oil of some plant species, including the common garden sage. It is a sesquiterpene lactone, which is a type of natural product found in many plants and is used in a variety of applications. EITA is a colorless liquid with a strong, sweet, and woody aroma. It has been studied for its potential medicinal properties, and its use in the laboratory has been investigated for its potential as a synthetic intermediate in the production of other compounds.
Scientific Research Applications
Organic Semiconductors
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate: is a compound that has potential applications in the field of organic semiconductors . Organic semiconductors are a class of materials known for their ability to conduct electricity, which makes them valuable for various electronic devices. The unique structure of this compound, which includes a thiophene ring, could be utilized to enhance the charge transport properties of organic semiconductors. This could lead to the development of more efficient organic solar cells, flexible electronic displays, and other electronic devices.
Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate could play a crucial role due to its potential to improve the performance of these transistors . OFETs are critical components in modern electronics, used for switching and amplifying signals. The incorporation of this compound into the semiconductor layer of OFETs could lead to devices with higher mobility and stability, which are essential for the advancement of flexible and wearable electronics.
Organic Light-Emitting Diodes (OLEDs)
OLED technology, which is widely used in display and lighting systems, could benefit from the application of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate . The compound’s molecular structure may contribute to the enhancement of the electroluminescent properties of OLEDs, providing brighter and more energy-efficient displays. Additionally, it could help in creating OLEDs with a broader color range and longer lifespan.
Corrosion Inhibitors
The thiophene derivatives, such as Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate , have been identified as potential corrosion inhibitors . These compounds can form a protective layer on metal surfaces, preventing or slowing down the corrosion process. This application is particularly valuable in industrial settings where metals are exposed to corrosive environments, thereby extending the life of metal components and structures.
Material Science
In material science, Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate could be used to develop new materials with enhanced properties . Its molecular structure could be beneficial in creating materials with specific characteristics such as increased thermal stability, mechanical strength, or chemical resistance. These materials could find applications in various industries, including aerospace, automotive, and construction.
properties
IUPAC Name |
ethyl 2-(4H-indeno[2,3-c]thiophen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWXWRUAQILHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2C3=CSC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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